2,6-Difluoro-3-nitromandelic acid
Description
2,6-Difluoro-3-nitromandelic acid is a fluorinated and nitro-substituted derivative of mandelic acid (α-hydroxy phenylacetic acid). The electron-withdrawing fluorine and nitro groups likely influence its acidity, solubility, and reactivity compared to unsubstituted mandelic acid .
Properties
Molecular Formula |
C8H5F2NO5 |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2-(2,6-difluoro-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5F2NO5/c9-3-1-2-4(11(15)16)6(10)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI Key |
ZWUYLTXKUIFODD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(C(=O)O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-nitromandelic acid typically involves the nitration of 2,6-difluoromandelic acid. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction temperature and time are carefully monitored to ensure the selective nitration of the desired position on the mandelic acid backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-nitromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-3-nitromandelic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-nitromandelic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights compounds with structural or functional similarities, enabling indirect comparisons. Key points are summarized below:
Substituent Position and Electronic Effects
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid (CAS 82671-06-5):
- This pyridine derivative shares halogen (Cl, F) and nitro-like (carboxylic acid) substituents. However, its aromatic pyridine core differs from the benzene ring in mandelic acid derivatives.
- The chlorine atoms and fluorine substituent enhance electrophilic reactivity compared to 2,6-Difluoro-3-nitromandelic acid, as pyridine rings are less electron-rich than benzene .
- Key Data : Molecular weight = 209.99 g/mol; TPSA = 62.7 Ų (indicating moderate polarity) .
N-(2,6-Difluoro-3-nitrophenyl)acetamide (CAS 218796-15-7):
- Shares the 2,6-difluoro-3-nitro substitution pattern but replaces the mandelic acid group with an acetamide.
- The acetamide group reduces acidity (pKa ~10–12) compared to the carboxylic acid in mandelic acid derivatives (pKa ~3–4) .
- Similarity Score : 0.71 (structural overlap in substitution and nitro group) .
Functional Group Variations
- 1-Chloro-3-fluoro-5-nitrobenzene (CAS 64182-61-2): A simpler aromatic compound with halogen and nitro substituents but lacks the mandelic acid backbone. Higher volatility (boiling point ~250°C) due to the absence of polar functional groups, contrasting with the non-volatile nature of mandelic acid derivatives . Similarity Score: 0.70 .
5-Chloro-1,2-difluoro-3-nitrobenzene (CAS 25892-08-4):
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Similarity Score |
|---|---|---|---|---|---|
| This compound | Benzene (mandelic acid) | 2,6-F; 3-NO₂; -CH(OH)COOH | Not available | Carboxylic acid, -OH | Reference |
| 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | Pyridine | 2,6-Cl; 5-F; -COOH | 209.99 | Carboxylic acid | — |
| N-(2,6-Difluoro-3-nitrophenyl)acetamide | Benzene | 2,6-F; 3-NO₂; -NHCOCH₃ | Not available | Acetamide | 0.71 |
| 1-Chloro-3-fluoro-5-nitrobenzene | Benzene | 1-Cl; 3-F; 5-NO₂ | 191.55 | None | 0.70 |
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